[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
Overview
Description
RuCl2[®-xylbinap][®-daipen] is a ruthenium-based complex that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic processes, particularly in the asymmetric hydrogenation of ketones. The compound’s structure consists of a ruthenium center coordinated with two chloride ions, ®-xylbinap, and ®-daipen ligands, which contribute to its unique catalytic properties .
Mechanism of Action
Target of Action
RuCl2[®-xylbinap][®-daipen] is a ruthenium-based complex that is primarily used as a precious metal catalyst . The primary targets of this compound are the molecules or reactions that it catalyzes.
Biochemical Pathways
The biochemical pathways affected by RuCl2[®-xylbinap][®-daipen] are those involving the reactions it catalyzes. For instance, it has been shown to exhibit excellent activity in the asymmetric hydrogenation of ketones . This suggests that it may play a role in biochemical pathways involving ketone metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RuCl2[®-xylbinap][®-daipen] typically involves the reaction of a ruthenium precursor with ®-xylbinap and ®-daipen ligands under controlled conditions. One common method includes the use of dichloromethane as a solvent and the addition of the ligands to a ruthenium chloride complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While the industrial production methods for RuCl2[®-xylbinap][®-daipen] are not extensively documented, it is generally produced in quantities sufficient for laboratory and research purposes. The production process involves scaling up the synthetic routes used in laboratory settings, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
RuCl2[®-xylbinap][®-daipen] primarily undergoes catalytic reactions, including:
Asymmetric Hydrogenation: This is the most notable reaction, where the compound catalyzes the hydrogenation of ketones to produce chiral alcohols with high enantioselectivity.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to hydrogenation.
Common Reagents and Conditions
Major Products
Scientific Research Applications
RuCl2[®-xylbinap][®-daipen] has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
RuCl2[®-binap][®-daipen]: Similar in structure but with different ligands, leading to variations in catalytic activity and selectivity.
RuCl2[(S)-xylbinap][(S)-daipen]: The enantiomer of RuCl2[®-xylbinap][®-daipen], used in similar catalytic processes but with opposite enantioselectivity.
Uniqueness
RuCl2[®-xylbinap][®-daipen] is unique due to its high efficiency and selectivity in asymmetric hydrogenation reactions. The combination of ®-xylbinap and ®-daipen ligands provides a chiral environment that is particularly effective in producing enantiomerically pure products .
Properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCNMRDWASSEC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H74Cl2N2O2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220114-01-2, 220114-32-9 | |
Record name | Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2S)-(+)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dichloro{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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